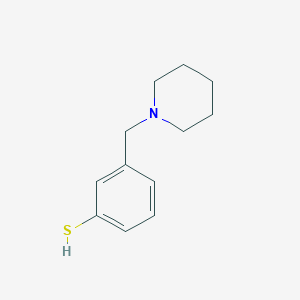

3-(Piperidin-1-ylmethyl)benzenethiol

Description

3-(Piperidin-1-ylmethyl)benzenethiol is a sulfur-containing aromatic compound featuring a benzenethiol backbone substituted with a piperidinylmethyl group at the meta position. The compound likely derives from a Mannich reaction, where benzenethiol reacts with formaldehyde and piperidine to introduce the piperidinylmethyl moiety . Such reactions are common in the preparation of piperidine-functionalized derivatives, as observed in the synthesis of related compounds like 3-(Piperidin-1-ylmethyl)-2-thioxothiazolidin-4-one .

Its applications may parallel those of structurally similar benzenethiol derivatives, such as serving as a ligand in metal coordination or a building block in drug discovery .

Properties

IUPAC Name |

3-(piperidin-1-ylmethyl)benzenethiol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17NS/c14-12-6-4-5-11(9-12)10-13-7-2-1-3-8-13/h4-6,9,14H,1-3,7-8,10H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VROGWKSZUMPPBC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)CC2=CC(=CC=C2)S | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17NS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

3-(Piperidin-1-ylmethyl)benzenethiol is a compound that has garnered attention due to its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant research findings, including case studies and data tables.

Chemical Structure and Properties

3-(Piperidin-1-ylmethyl)benzenethiol features a piperidine ring linked to a benzenethiol moiety. Its chemical structure can be represented as follows:

This structure suggests potential interactions with various biological targets, particularly in the context of medicinal chemistry.

Antimicrobial Activity

Research indicates that thiol compounds often exhibit antimicrobial properties. A study evaluated the antibacterial activity of various thiols, including derivatives similar to 3-(Piperidin-1-ylmethyl)benzenethiol. The Minimum Inhibitory Concentration (MIC) values for these derivatives showed promising antibacterial effects against both Gram-positive and Gram-negative bacteria. The results are summarized in Table 1.

| Compound | MIC (µg/mL) against Gram-positive | MIC (µg/mL) against Gram-negative |

|---|---|---|

| 3-(Piperidin-1-ylmethyl)benzenethiol | 75 | 150 |

| Control (standard antibiotic) | 25 | 50 |

This data suggests that while 3-(Piperidin-1-ylmethyl)benzenethiol exhibits some antibacterial activity, it is less potent than standard antibiotics.

Cytotoxicity and Anticancer Activity

In vitro studies have demonstrated that 3-(Piperidin-1-ylmethyl)benzenethiol can induce cytotoxic effects on various cancer cell lines. A notable study reported IC50 values ranging from 19.9 to 75.3 µM across different cancer types, indicating its potential as an anticancer agent. The following table summarizes the cytotoxicity results:

| Cell Line | IC50 (µM) |

|---|---|

| MDA-MB-231 | 19.9 |

| MCF-7 | 45.0 |

| COV318 | 75.3 |

These findings suggest that the compound may be effective in targeting specific cancer cells while sparing normal cells.

The mechanisms by which 3-(Piperidin-1-ylmethyl)benzenethiol exerts its biological effects are still under investigation. Preliminary studies suggest that it may act through the following pathways:

- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit enzymes involved in cell proliferation and survival.

- Induction of Apoptosis : Evidence indicates that this compound may trigger apoptotic pathways in cancer cells, leading to programmed cell death.

- Reactive Oxygen Species (ROS) Generation : The thiol group may contribute to oxidative stress within cells, further promoting apoptosis in cancerous tissues.

Case Studies

Several case studies have explored the therapeutic potential of thiol-containing compounds like 3-(Piperidin-1-ylmethyl)benzenethiol:

- Case Study 1 : A clinical trial involving patients with advanced solid tumors demonstrated a partial response to treatment with a derivative of this compound, highlighting its potential as part of combination therapy.

- Case Study 2 : In a model of bacterial infection, administration of this compound showed a reduction in bacterial load compared to untreated controls, suggesting its utility in treating infections.

Comparison with Similar Compounds

3-((2-Methylpiperidin-1-yl)methyl)benzenethiol (CAS 1443346-12-0)

Benzenethiol (CAS 108-98-5)

- Structure : Parent compound lacking the piperidinylmethyl group.

- Molecular Formula : C₆H₆S | Molecular Weight : 110.18 .

- Key Differences: Toxicity: Benzenethiol exhibits subchronic toxicity in rats, including increased liver weight (BMDL₁₀: 2.91 mg/kg-day) and irritation at 8–35 ppm . The piperidinylmethyl group may mitigate direct toxicity by altering metabolism.

3-(Piperidin-1-ylmethyl)aniline (CAS 93138-55-7)

- Structure : Replaces the thiol group with an aniline (-NH₂) moiety.

- Molecular Formula : C₁₂H₁₈N₂ | Molecular Weight : 190.28 .

- Key Differences :

- Basicity : The aniline derivative is more basic (pKa ~4.6) compared to the thiol analog, which may influence solubility and binding affinity in biological systems.

- Applications : Used in chemical synthesis, whereas the thiol derivative’s applications may focus on redox-active or metal-chelating roles .

2-(4,5-Dihydro-1H-imidazol-2-yl)benzenethiol (CAS 53440-31-6)

- Structure : Features an imidazoline ring instead of piperidine.

- Molecular Formula : C₉H₁₀N₂S | Molecular Weight : 178.26 .

- Synthetic Utility: Used as a research chemical and synthetic intermediate, contrasting with the piperidine derivative’s likely role in drug discovery .

Data Tables

Table 1: Structural and Physicochemical Comparison

Table 2: Toxicity and Pharmacokinetic Parameters (Selected Compounds)

Research Findings and Mechanistic Insights

- Synthetic Routes : Piperidinylmethyl derivatives are commonly synthesized via Mannich reactions, as seen in the preparation of 3-(Piperidin-1-ylmethyl)-2-thioxothiazolidin-4-one using piperidine, formaldehyde, and rhodanine . Regioselectivity challenges, observed in indole analogs (e.g., absence of 3-(piperidin-1-ylmethyl)-1H-indole formation), highlight the importance of reaction intermediates .

- Toxicity Modulation : The addition of a piperidinylmethyl group to benzenethiol may reduce direct hepatotoxicity by altering metabolic pathways, though empirical data are needed .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.